REACTION_CXSMILES
|
[H][H].[C:3]([O:6][C:7]1[C:8]([CH3:32])=[C:9]2[C:14](=[C:15]([CH3:18])[C:16]=1[CH3:17])[O:13][C:12]([CH3:30])([CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[CH:23][CH:22]=1)[CH2:11][C:10]2=[O:31])(=[O:5])[CH3:4]>[Pd].CO>[C:3]([O:6][C:7]1[C:8]([CH3:32])=[C:9]2[C:14](=[C:15]([CH3:18])[C:16]=1[CH3:17])[O:13][C:12]([CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([NH2:27])=[CH:25][CH:26]=1)([CH3:30])[CH2:11][C:10]2=[O:31])(=[O:5])[CH3:4]
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Name
|
|
Quantity
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3.6 g
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Type
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reactant
|
Smiles
|
C(C)(=O)OC=1C(=C2C(CC(OC2=C(C1C)C)(COC1=CC=C(C=C1)[N+](=O)[O-])C)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The catalyst was then removed by filtration
|
Type
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CUSTOM
|
Details
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condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
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Type
|
WASH
|
Details
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eluted with a 2:1 by volume mixture of hexane and ethyl acetate
|
Type
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CUSTOM
|
Details
|
the resulting crude product was recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C2C(CC(OC2=C(C1C)C)(C)COC1=CC=C(C=C1)N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |